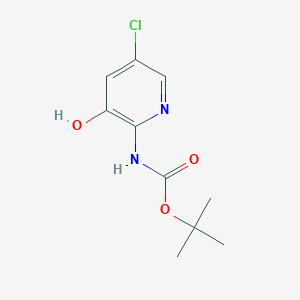

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate

Descripción general

Descripción

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties.

Métodos De Preparación

The synthesis of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-3-hydroxypyridine.

Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield pyridinol derivatives.

-

Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate the hydroxyl group, accelerating cleavage of the carbamate linkage.

Nucleophilic Aromatic Substitution (Cl Displacement)

The chlorine atom at position 5 participates in nucleophilic substitution under transition metal-catalyzed or thermal conditions.

-

Key Factors : The hydroxyl group at position 3 activates the pyridine ring toward electrophilic substitution, while the carbamate group directs reactivity to the chlorine-bearing position .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 3 can be oxidized to a ketone or quinone structure.

Protection/Deprotection Strategies

The hydroxyl and carbamate groups are amenable to protection for selective functionalization.

-

Applications : Silylation enables selective modification of the hydroxyl group without affecting the carbamate .

Transesterification of the Carbamate

The tert-butyl carbamate group undergoes transesterification with alcohols under catalytic conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Methanolysis | MeOH, H₂SO₄, 60°C, 6 h | Methyl (5-chloro-3-hydroxypyridin-2-yl)carbamate |

-

Kinetics : Reaction rates depend on alcohol nucleophilicity and acid concentration.

Cycloaddition Reactions

The pyridine ring participates in Diels-Alder reactions when activated by electron-withdrawing groups.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 100°C, 24 h | Bicyclic lactone adduct |

Aplicaciones Científicas De Investigación

Organic Synthesis

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that facilitate the creation of diverse compounds useful in pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

- Anti-inflammatory : It has shown promise in reducing inflammation in various models.

- Neuroprotective : Studies indicate its potential to protect neuronal cells from oxidative stress-induced damage.

- Antimicrobial : Preliminary evaluations suggest activity against certain microbial strains .

Material Science

In material science, this compound is utilized in the synthesis of polymers and advanced materials. Its functional groups enable the development of materials with specific properties tailored for particular applications.

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity : Similar compounds have demonstrated the ability to reduce oxidative stress in cellular models, potentially through modulation of Nrf2 signaling pathways.

Neuroprotective Effects

A study focusing on related pyridine derivatives revealed their capacity to mitigate oxidative stress-induced apoptosis in neuronal cells. The treatment resulted in decreased levels of reactive oxygen species (ROS) and improved mitochondrial function, underscoring the neuroprotective potential of these compounds.

Anti-inflammatory Screening

In vivo experiments with carbamate derivatives indicated significant anti-inflammatory activity when tested against carrageenan-induced edema in rats. These findings suggest that this compound could serve as an effective alternative or adjunct to existing anti-inflammatory therapies.

Mecanismo De Acción

The mechanism of action of tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities .

Comparación Con Compuestos Similares

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate can be compared with similar compounds such as:

tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but lacks the chlorine atom.

tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Similar structure but contains a bromine atom instead of chlorine.

Actividad Biológica

tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate, with the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol, is a pyridine derivative featuring a carbamate functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, neuroprotective, and antimicrobial properties.

The synthesis of this compound typically involves the protection of the hydroxyl group in 5-chloro-3-hydroxypyridine using tert-butyl chloroformate in the presence of a base like triethylamine. The reaction conditions are critical for achieving high yields and purity of the final product .

Key Reactions:

- Substitution Reactions: The chlorine atom can be substituted under nucleophilic conditions.

- Hydrolysis: The carbamate group can hydrolyze to yield the corresponding amine and carbon dioxide.

- Oxidation/Reduction: The hydroxyl group may undergo oxidation to form ketones or reduction to alkanes .

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit potential as antioxidants. For instance, related compounds have been shown to reduce oxidative stress in cellular models of ischemic injury, suggesting that they may protect neuronal cells from damage . This activity is often linked to the modulation of signaling pathways involving nuclear factor E2-related factor 2 (Nrf2), which plays a critical role in cellular defense against oxidative stress .

Anti-inflammatory Activity

Research has demonstrated that carbamate derivatives can possess significant anti-inflammatory effects. In vivo studies on related compounds have shown promising results in reducing inflammation in animal models, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial mediators of inflammation.

Antimicrobial Activity

The biological activity of this compound may extend to antimicrobial properties. Carbamates are increasingly recognized for their potential as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl (4-bromopyridin-2-yl)carbamate | 207799-10-8 | 0.86 |

| tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate | 1207175-73-2 | 0.82 |

| tert-butyl N-(2-bromo-3-cyanopyridin-4-yl)carbamate | 2680898-54-6 | 0.81 |

These compounds share structural similarities that may influence their biological activities, particularly in terms of their reactivity and interaction with biological targets.

Case Studies

-

Neuroprotective Effects:

A study focusing on related compounds demonstrated their ability to mitigate oxidative stress-induced apoptosis in neuronal cells. The treatment led to decreased levels of reactive oxygen species (ROS) and improved mitochondrial function, highlighting the neuroprotective potential of pyridine derivatives . -

Anti-inflammatory Screening:

In vivo experiments involving various carbamate derivatives revealed that several exhibited significant anti-inflammatory activity when tested against carrageenan-induced edema in rats. The results indicated that these compounds could serve as effective alternatives or adjuncts to existing anti-inflammatory therapies .

Propiedades

IUPAC Name |

tert-butyl N-(5-chloro-3-hydroxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZOCPZOKRYOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.